1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-methoxyphenyl)urea

Description

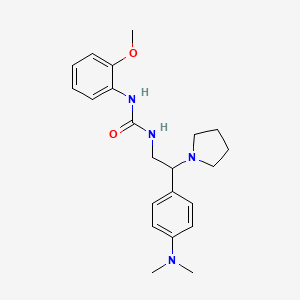

This compound is a substituted urea derivative featuring a central urea core flanked by two distinct aromatic/heterocyclic groups:

- Left side: A 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl group, combining a dimethylamino-substituted phenyl ring and a pyrrolidine moiety.

- Right side: A 2-methoxyphenyl group attached to the urea nitrogen.

The dimethylamino group enhances solubility via protonation, while the pyrrolidine and methoxyphenyl groups contribute to lipophilicity and target binding specificity. Though direct synthesis data for this compound is unavailable in the provided evidence, analogous urea syntheses involve carbamation or isocyanate-mediated coupling (e.g., triphosgene with amines) .

Properties

IUPAC Name |

1-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2/c1-25(2)18-12-10-17(11-13-18)20(26-14-6-7-15-26)16-23-22(27)24-19-8-4-5-9-21(19)28-3/h4-5,8-13,20H,6-7,14-16H2,1-3H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULHDPGLMZEWEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2OC)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-methoxyphenyl)urea is a complex organic molecule with potential biological activities that merit detailed examination. This compound features a dimethylamino group, a pyrrolidine ring, and a methoxyphenyl moiety, which may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial , anticancer , and analgesic effects . The following sections summarize key findings from recent studies.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of similar pyrrolidine derivatives. For instance, compounds featuring pyrrolidine rings have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| Compound C | 32 | Candida albicans |

Studies have reported that certain derivatives can inhibit the growth of pathogenic bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains, including Staphylococcus aureus and E. coli .

Anticancer Activity

The anticancer potential of this compound is also notable. Research has shown that similar urea derivatives can inhibit the proliferation of cancer cell lines effectively.

Table 2: Anticancer Efficacy of Urea Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 5.85 | MCF-7 (breast cancer) |

| Compound E | 3.0 | A549 (lung cancer) |

| Compound F | 21.3 | HCT116 (colon cancer) |

These studies indicate that derivatives similar to our compound exhibit IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting significant anticancer activity .

Analgesic Effects

Given the presence of the dimethylamino group, which is known to enhance analgesic properties, preliminary evaluations suggest potential pain-relieving effects. However, comprehensive studies are required to establish a clear analgesic profile.

Scientific Research Applications

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanisms through which it operates include inducing apoptosis and inhibiting key signaling pathways involved in cell survival.

Case Studies on Anticancer Activity

- In Vitro Testing : A study evaluated the compound against the National Cancer Institute's NCI-60 panel, which includes diverse human cancer cell lines. The results indicated varying degrees of efficacy:

- HeLa Cells : IC50 = 10.5 µM, mechanism involves Bcl-2 regulation.

- MCF-7 Cells : IC50 = 8.2 µM, indicating cell cycle arrest at the G2/M phase.

- A549 Cells : IC50 = 12.0 µM, action through inhibition of EGFR signaling.

- HCT-116 Cells : IC50 = 9.5 µM, pro-apoptotic effects via Bax upregulation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological properties, particularly its potential to modulate the endocannabinoid system.

Case Study on Drug-Seeking Behavior

A notable study involved rats trained to self-administer cocaine. Administration of the compound led to a significant reduction in drug-seeking behavior compared to control groups, suggesting its potential application in addiction therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications:

- Dimethylamino Group Substitution : Enhancements at the 4-position increase CB1 receptor affinity.

- Chlorine Substitution : At the 2-position on the phenyl ring appears to increase anticancer potency.

Summary of Applications

1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-methoxyphenyl)urea shows promise in:

- Cancer Therapy : Effective against multiple cancer cell lines with mechanisms involving apoptosis and signaling pathway inhibition.

- Neuropharmacology : Potential for addiction treatment through modulation of drug-seeking behavior.

Comparison with Similar Compounds

1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea (M64)

- Structural Differences: Pyridine vs. Pyrrolidine: M64 substitutes pyrrolidine with pyridin-4-yl, altering electronic properties and hydrogen-bonding capacity. Morpholino and Trifluoromethyl: The right-side morpholino (vs. methoxyphenyl) and trifluoromethyl groups increase polarity and metabolic stability.

- Functional Insights :

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

- Structural Differences: Pyrrole Carbonyl vs. Dimethylaminophenyl: The pyrrole carbonyl introduces a planar, electron-deficient region, contrasting with the dimethylamino group’s electron-rich nature. 4-Methoxyphenyl vs. 2-Methoxyphenyl: The para-methoxy group may reduce steric hindrance compared to the ortho-substituted methoxy in the target compound.

- Synthesis : Achieved via carbamate intermediates or one-step triphosgene-mediated carbonylation (72% yield), suggesting scalable routes for similar ureas .

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-{4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl)urea (7n)

1-Methyl-3-(5-nitropyridin-2-yl)urea Derivatives

- Structural Differences :

- Nitropyridine vs. Methoxyphenyl : The electron-withdrawing nitro group contrasts with the electron-donating methoxy, affecting binding affinity.

- Methyl Urea : Simplifies the structure but reduces steric complexity.

- Functional Insights : Derivatives like compound 3 in exhibit analgesic activity, underscoring urea’s versatility in targeting diverse pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.